

Synthesis of BMS-310705 from Epothilone B: A Technical Guide

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B14093886

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Introduction

BMS-310705 is a semi-synthetic analog of the natural product epothilone B, a 16-membered macrolide that stabilizes microtubules and exhibits potent antitumor activity. Developed by Bristol-Myers Squibb, BMS-310705 features an amino group at the C21 position of the thiazole side chain, which confers improved water solubility and chemical stability compared to its parent compound.^{[1][2][3]} This technical guide provides an in-depth overview of the synthesis of BMS-310705 from epothilone B, detailing both biocatalytic and chemical synthesis routes. It includes comprehensive experimental protocols, quantitative data, and visualizations of the synthetic pathways and the compound's mechanism of action.

Synthetic Routes from Epothilone B to BMS-310705

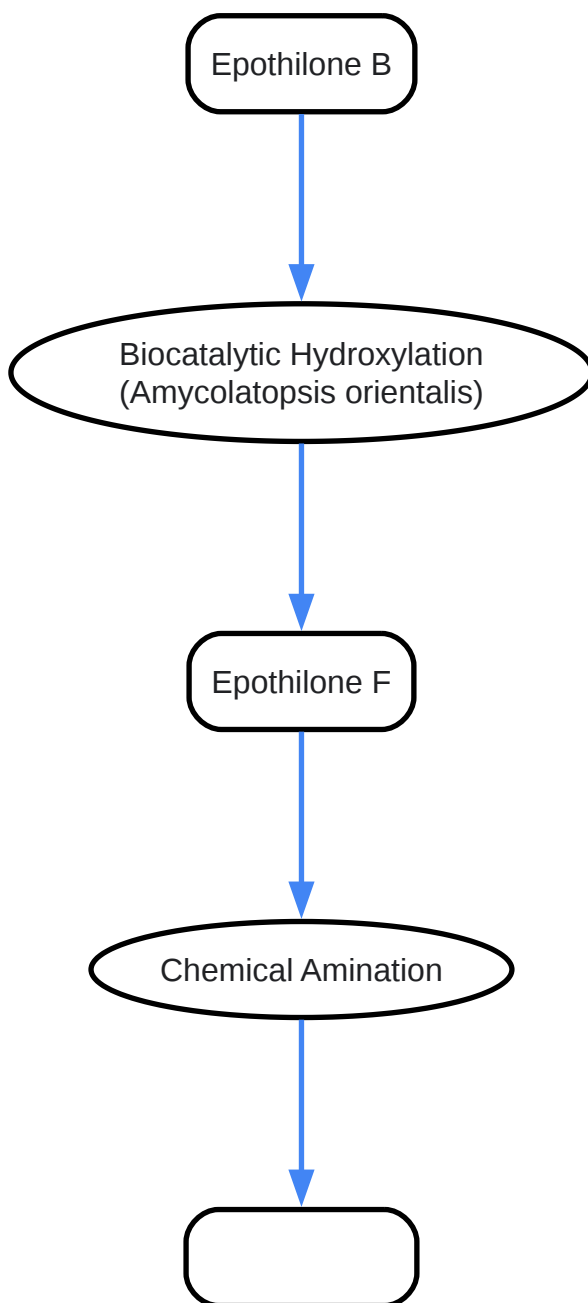
The synthesis of BMS-310705 from epothilone B primarily involves the introduction of a functional group at the C21 methyl group of the thiazole ring, which is then converted to an amino group. Two main strategies have been explored: a biocatalytic hydroxylation followed by chemical conversion, and a purely chemical synthesis approach.

Route 1: Biocatalytic Hydroxylation to Epothilone F

This route utilizes a microbial hydroxylation to selectively oxidize the C21 methyl group of epothilone B to a hydroxymethyl group, yielding epothilone F. This intermediate is then

chemically converted to BMS-310705.

Experimental Workflow: Biocatalytic Synthesis



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Caption: Biocatalytic synthesis workflow for BMS-310705.

Experimental Protocol: Biocatalytic Hydroxylation of Epothilone B to Epothilone F

The hydroxylation of epothilone B at the C21 position is efficiently catalyzed by the microorganism *Amycolatopsis orientalis* or its recombinant cytochrome P450 enzyme expressed in hosts like *Streptomyces lividans*.^[2]^[4]

- **Cultivation of *Amycolatopsis orientalis*:** The microorganism is cultured in a suitable fermentation medium. Epothilone B, dissolved in a solvent such as ethanol, is added to the culture.^[5]
- **Bioconversion:** The fermentation is continued until the concentration of epothilone B is significantly reduced (e.g., to 3-5% of the initial value).^[5]
- **Isolation of Epothilone F:** The product, epothilone F, is adsorbed from the fermentation broth using a resin (e.g., XAD-16 or SP207). The resin is then washed, and epothilone F is eluted.^[5]
- **Purification:** The crude epothilone F is purified using chromatographic techniques such as normal-phase or reverse-phase chromatography.^[5]

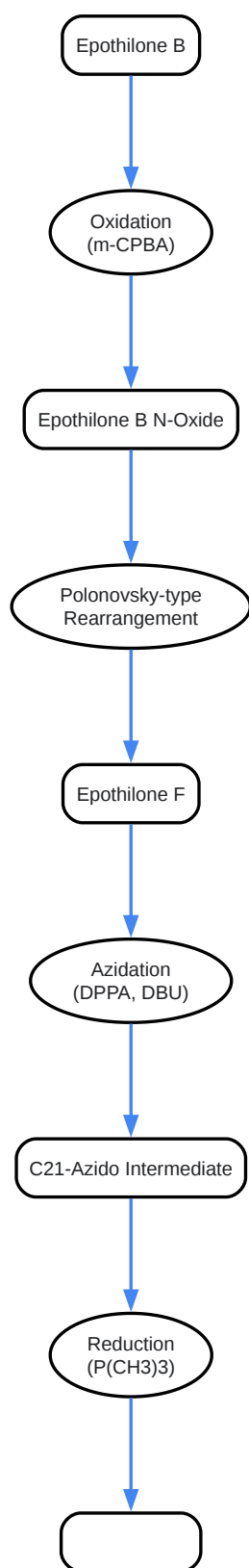
Quantitative Data: Biocatalytic Hydroxylation

Parameter	Value	Reference
Substrate	Epothilone B	^[2]
Product	Epothilone F	^[2]
Biocatalyst	<i>Amycolatopsis orientalis</i>	^[2]
Yield	21-80%	^[2]

Route 2: Chemical Synthesis via N-Oxide Intermediate

This approach avoids the use of microorganisms and relies on a series of chemical reactions to achieve the desired transformation.

Experimental Workflow: Chemical Synthesis



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Caption: Chemical synthesis workflow for BMS-310705.

Experimental Protocol: Chemical Synthesis of BMS-310705

- Oxidation of Epothilone B: Epothilone B is treated with meta-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (CH_2Cl_2) at room temperature to form the corresponding N-oxide.[6]
- Polonovsky-type Rearrangement: The N-oxide intermediate is subjected to a Polonovsky-type rearrangement using trifluoroacetic anhydride (TFAA) in the presence of a base such as 2,6-lutidine. This reaction yields epothilone F.[6]
- Azidation of Epothilone F: The hydroxyl group of epothilone F is converted to an azide using diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (THF).[6]
- Reduction to BMS-310705: The resulting C21-azido intermediate is reduced to the primary amine, BMS-310705, using a reducing agent like trimethylphosphine ($\text{P}(\text{CH}_3)_3$) under Staudinger conditions.[6]

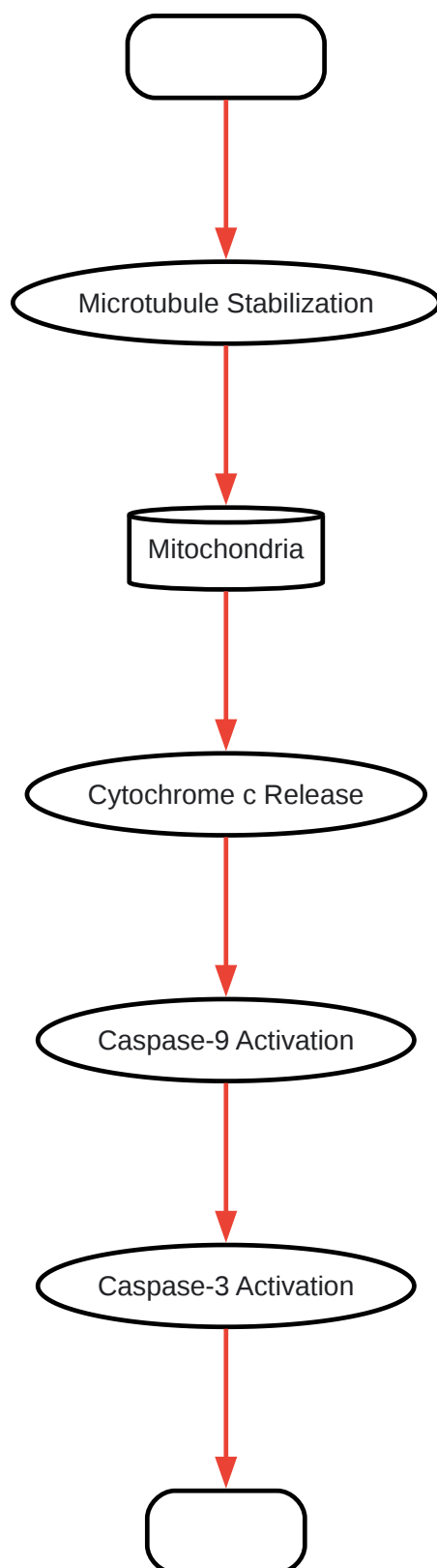
Quantitative Data: Chemical Synthesis

Step	Reagents	Solvent	Temperature	Yield	Reference
1. Oxidation	m-CPBA	CH_2Cl_2	Room Temp.	48%	[6]
2. Rearrangement	TFAA, 2,6-lutidine	CH_2Cl_2	-75°C to 45°C	78%	[6]
3. Azidation	DPPA, DBU	THF	-	94%	[6]
4. Reduction	$\text{P}(\text{CH}_3)_3$	THF/ H_2O	Room Temp.	91%	[6]

Biological Activity: Mechanism of Action

BMS-310705, like other epothilones, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7] The primary mechanism of apoptosis induction by BMS-310705 is through the intrinsic or mitochondrial pathway.[8]

Signaling Pathway: BMS-310705 Induced Apoptosis

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Caption: Mitochondrial pathway of apoptosis induced by BMS-310705.

Experimental Protocol: Apoptosis Assay

The induction of apoptosis by BMS-310705 can be assessed using various cellular and molecular biology techniques.

- **Cell Treatment:** Cancer cell lines (e.g., ovarian cancer cells) are treated with varying concentrations of BMS-310705 for specific time periods.[\[8\]](#)
- **Apoptosis Detection:** Apoptosis can be determined by methods such as fluorescent microscopy to observe morphological changes (e.g., nuclear condensation).[\[8\]](#)
- **Caspase Activity Assay:** The activity of key caspases, such as caspase-3 and caspase-9, can be quantified using fluorometric assays with specific tetrapeptide substrates.[\[8\]](#)
- **Cytochrome c Release:** The release of cytochrome c from the mitochondria into the cytosol can be detected by immunoblot analysis of cytosolic fractions.[\[8\]](#)

Quantitative Data: Apoptotic Activity

Parameter	Cell Line	Concentration	Observation	Reference
Apoptosis	Ovarian Cancer Cells	-	>25% of cells apoptotic at 24h	[8]
Caspase-9 Activity	Ovarian Cancer Cells	-	Increased activity observed	[8]
Caspase-3 Activity	Ovarian Cancer Cells	-	Increased activity observed	[8]
Cytochrome c Release	Ovarian Cancer Cells	-	Detected at 12h post-treatment	[8]

Conclusion

The synthesis of BMS-310705 from epothilone B can be achieved through both biocatalytic and chemical methodologies. The biocatalytic route offers a potentially more environmentally

friendly approach, while the chemical synthesis provides a well-defined and controlled process. Understanding these synthetic pathways is crucial for the optimization of production and the development of new epothilone analogs. Furthermore, the elucidation of its pro-apoptotic mechanism of action provides a solid foundation for its preclinical and clinical evaluation as a potent anticancer agent.

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